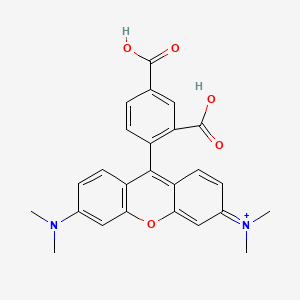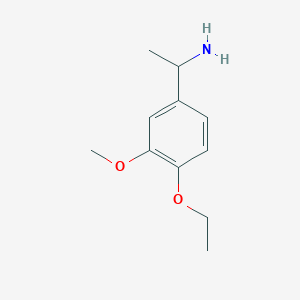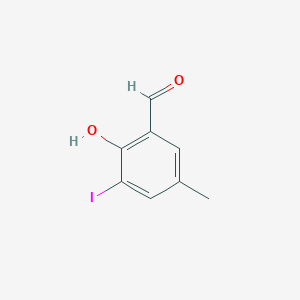
Quinoline, 2-methyl-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-methyl-3-(1-methylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry due to its unique structure, which consists of a benzene ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-methyl-3-(1-methylethyl)-quinoline, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired yield. Transition metal-catalyzed reactions and green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Quinoline, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
科学的研究の応用
Quinoline, 2-methyl-3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and fluorescent probes.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and corrosion inhibitors.
作用機序
The mechanism of action of quinoline, 2-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of pathogenic microorganisms . The exact mechanism depends on the specific application and target.
類似化合物との比較
Quinoline, 2-methyl-3-(1-methylethyl)- can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
特性
CAS番号 |
651724-36-6 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC名 |
2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H15N/c1-9(2)12-8-11-6-4-5-7-13(11)14-10(12)3/h4-9H,1-3H3 |
InChIキー |
MSHYSUXSDDKOLY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
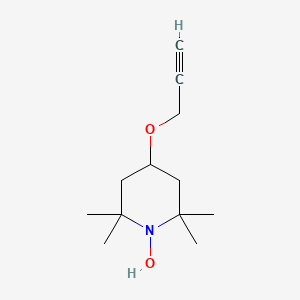
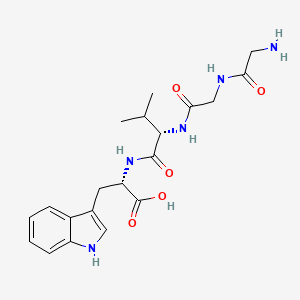
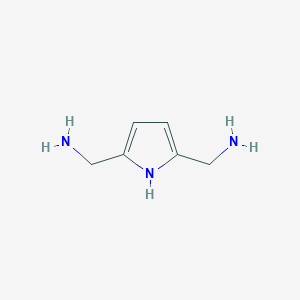
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
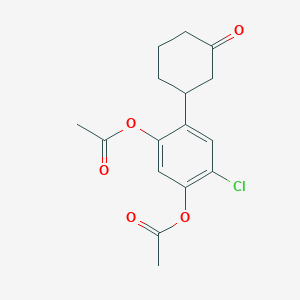
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
